Superior Safety Profile: Significantly Reduced Carcinogenicity Compared to Hexamethylphosphoric Triamide (HMPA)
5,5-Dimethyl-1,3-diazinan-2-one is reported to be less toxic and less carcinogenic than hexamethylphosphoric triamide (HMPA), a solvent with a similar electron-donating profile . While the target compound carries GHS hazard classifications for acute toxicity (Category 4) and skin/eye irritation (Category 2), HMPA is classified as a Category 1B carcinogen and germ cell mutagen [1]. This distinction is critical for laboratories seeking to eliminate highly hazardous reagents from their workflows.
| Evidence Dimension | Carcinogenicity Classification |
|---|---|
| Target Compound Data | GHS Classification: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319); No carcinogenicity data available. |
| Comparator Or Baseline | Hexamethylphosphoric triamide (HMPA, CAS 680-31-9): Carcinogenicity Category 1B (H350), Germ cell mutagenicity Category 1B. |
| Quantified Difference | HMPA is a confirmed animal carcinogen and suspected human carcinogen (IARC Group 2B), whereas 5,5-Dimethyl-1,3-diazinan-2-one is not classified as a carcinogen. |
| Conditions | Regulatory hazard classification according to GHS criteria and IARC monographs. |
Why This Matters
Procurement of 5,5-Dimethyl-1,3-diazinan-2-one instead of HMPA mitigates significant long-term occupational health risks and regulatory burdens associated with carcinogen handling and disposal.
- [1] European Chemicals Agency (ECHA). Hexamethylphosphoric triamide. C&L Inventory. Hazard Classification. View Source
